![molecular formula C16H21N3O3 B12464899 N-methyl-N~2~-[(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]alaninamide](/img/structure/B12464899.png)
N-methyl-N~2~-[(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-METHYL-2-[2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDO]PROPANAMIDE is a synthetic compound belonging to the racetam family, which is known for its nootropic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-2-[2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDO]PROPANAMIDE typically involves the following steps:
Purification: The final product is purified by recrystallization from water or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-METHYL-2-[2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDO]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
N-METHYL-2-[2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDO]PROPANAMIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-METHYL-2-[2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDO]PROPANAMIDE involves its interaction with neurotransmitter systems in the brain. It is believed to enhance cognitive function by modulating the release and uptake of neurotransmitters like acetylcholine and glutamate . Additionally, it may exert neuroprotective effects by reducing oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenotropil: Another racetam compound known for its cognitive-enhancing properties.
Piracetam: The first racetam compound discovered, widely studied for its nootropic effects.
Aniracetam: Known for its anxiolytic and cognitive-enhancing effects.
Uniqueness
N-METHYL-2-[2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDO]PROPANAMIDE is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other racetams. Its potential to cross the blood-brain barrier and exert neuroprotective effects makes it a promising candidate for further research .
Propriétés
Formule moléculaire |
C16H21N3O3 |
|---|---|
Poids moléculaire |
303.36 g/mol |
Nom IUPAC |
N-methyl-2-[[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]amino]propanamide |
InChI |
InChI=1S/C16H21N3O3/c1-11(16(22)17-2)18-14(20)10-19-9-13(8-15(19)21)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,22)(H,18,20) |
Clé InChI |
GTMSYJWCQWBIOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC)NC(=O)CN1CC(CC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,3a,4,5,7,12b,12c-Octahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12464822.png)
![2,2-dimethyl-3-{4-[(1E)-2-phenylethenyl]piperazine-1-carbonyl}cyclopropane-1-carboxylic acid](/img/structure/B12464825.png)
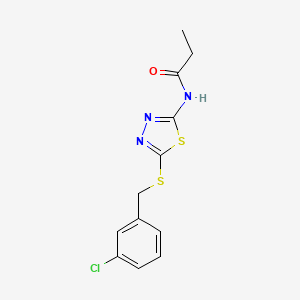
![2-[4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12464834.png)
![2-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-4-nitroisoindole-1,3-dione](/img/structure/B12464841.png)
![Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-1-phenylindole-3-carboxylate](/img/structure/B12464842.png)
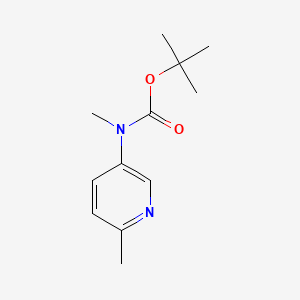
![N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide](/img/structure/B12464851.png)
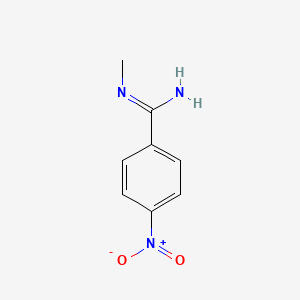
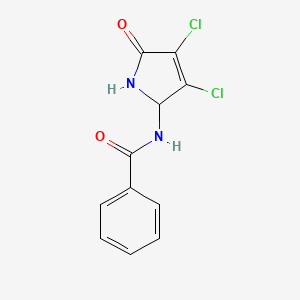
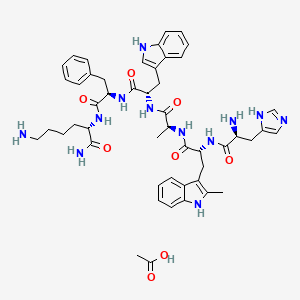
![1-[3-(Dimethylamino)propyl]-4-phenylpyrrolidin-2-one](/img/structure/B12464879.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B12464890.png)
